molecular formula C7H3F2NO B1300036 2,5-Difluorophenyl isocyanate CAS No. 39718-32-6

2,5-Difluorophenyl isocyanate

Cat. No. B1300036
CAS RN: 39718-32-6
M. Wt: 155.1 g/mol
InChI Key: SNHIIFOXCRYGGY-UHFFFAOYSA-N
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Description

2,5-Difluorophenyl isocyanate (2,5-DFPI) is an organic compound that has a wide range of applications in both scientific research and industrial processes. This compound is a versatile reagent that can be used in the synthesis of a variety of compounds, and has been used in the study of various biochemical and physiological processes.

Scientific Research Applications

Magnetic Properties

2,5-Difluorophenyl isocyanate has been studied for its magnetic properties. Nakatsuji et al. (1998) investigated 2,5-difluorophenyl-α-nitronyl nitroxide and found unusual crystal structures and magnetic behaviors, including bulk magnetic transition and ferromagnetic behavior (Nakatsuji et al., 1998).

Organic Synthesis

In organic synthesis, 2,5-difluorophenyl isocyanate is used in various reactions. Kovtonyuk et al. (2005) described its use in reactions with polyfluorinated cyclohexa-2,5-dienones to form fluorinated compounds (Kovtonyuk et al., 2005). Lebedev et al. (2006) reported its utility in the synthesis of mono- and polyfluorophenyl isocyanates (Lebedev et al., 2006).

Chemical Structure and Interactions

Studies on the chemical structure and intermolecular interactions of 2,5-difluorophenyl compounds have been conducted. Mocilac et al. (2016) explored the aggregation and complex disorder in isomers of N-(difluorophenyl)benzamides, highlighting the role of fluorine in these interactions (Mocilac et al., 2016).

Photoreactions

Soto et al. (2014) investigated photoreactions involving phenyl isocyanate and polyfluorinated alcohols, leading to the production of highly fluorinated urethanes and polyurethanes (Soto et al., 2014).

Biomedical Applications

Biomonitoring studies have been conducted to understand exposure to isocyanates. Sabbioni et al. (2010) developed a procedure for determining isocyanate-specific albumin adducts in humans, which can contribute to understanding sensitization and respiratory diseases related to isocyanate exposure (Sabbioni et al., 2010).

Chemical Sensitization

Research has been done on the sensitization potential of isocyanates. Karol and Kramarik (1996) found that phenyl isocyanate, a related compound, is a potent chemical sensitizer, indicating the potential risks of sensitization associated with isocyanates (Karol & Kramarik, 1996).

Organometallic Chemistry

Brennan and Andersen (2002) described the synthesis and structure of uranium metallocene compounds involving isocyanate complexes, highlighting applications in organometallic chemistry (Brennan & Andersen, 2002).

properties

IUPAC Name

1,4-difluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHIIFOXCRYGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369819
Record name 2,5-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorophenyl isocyanate

CAS RN

39718-32-6
Record name 1,4-Difluoro-2-isocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-difluoro-2-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RD Jadhav, KS Kadam, S Kandre, T Guha… - European journal of …, 2012 - Elsevier
Diacylglycerol acyltransferase, DGAT1, is a promising target enzyme for obesity due to its involvement in the committed step of triglyceride biosynthesis. Amino biphenyl carboxylic acids…
Number of citations: 59 www.sciencedirect.com
WJ Pyne, SS Szabo, RE Holm - Journal of Agricultural and Food …, 1979 - ACS Publications
A series of N-alkyl-N-propargyl-N'-phenylureas was synthesized and evaluated for herbicidal activity in greenhouse and compared to the standard urea herbicides Ar, W-dimethyl-iV'-(4-…
Number of citations: 6 pubs.acs.org
GV De Lucca, UT Kim, C Johnson… - Journal of medicinal …, 2002 - ACS Publications
Structure−activity relationship (SAR) studies of initial screening hits from our corporate library of compounds and a structurally related series of CCR1 receptor antagonists were used to …
Number of citations: 66 pubs.acs.org
M Hasegawa, N Nishigaki, Y Washio… - Journal of medicinal …, 2007 - ACS Publications
We herein disclose a novel chemical series of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors, both of which are implicated in angiogenesis. Structure−…
Number of citations: 233 pubs.acs.org
B Maji, SA Gangopadhyay, M Lee, M Shi, P Wu… - Cell, 2019 - cell.com
The precise control of CRISPR-Cas9 activity is required for a number of genome engineering technologies. Here, we report a generalizable platform that provided the first synthetic small…
Number of citations: 149 www.cell.com

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